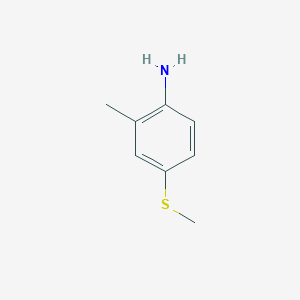

2-Methyl-4-(methylsulfanyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-methylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYNEUYDCSNWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559373 | |

| Record name | 2-Methyl-4-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75794-20-6 | |

| Record name | 2-Methyl-4-(methylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-Methyl-4-(methylsulfanyl)aniline, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and offers a step-by-step approach from commercially available starting materials.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the nitration of 4-chlorotoluene. The subsequent nucleophilic aromatic substitution with a methylthiolate source, followed by the selective reduction of the nitro group, yields the target aniline derivative.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-nitrotoluene

The initial step involves the nitration of 4-chlorotoluene using a mixture of nitric and sulfuric acids. This reaction yields a mixture of isomers, with the desired 4-chloro-2-nitrotoluene being the major product[1].

Experimental Protocol:

-

To a stirred solution of 4-chlorotoluene (1 equivalent) in a suitable reaction vessel, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2.2 equivalents) is added dropwise at a controlled temperature, typically between 20-30°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure complete conversion.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The isomeric mixture is separated by vacuum distillation to afford pure 4-chloro-2-nitrotoluene.

| Parameter | Value | Reference |

| Starting Material | 4-Chlorotoluene | [1] |

| Reagents | Nitric Acid, Sulfuric Acid | [1] |

| Product Ratio | ~65% 4-Chloro-2-nitrotoluene | [1] |

| Separation Method | Vacuum Distillation | [1] |

Step 2: Synthesis of 2-Methyl-4-(methylsulfanyl)nitrobenzene

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-2-nitrotoluene is displaced by a methylthiolate anion. The ortho-nitro group activates the chlorine atom for this substitution[2][3][4].

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-chloro-2-nitrotoluene (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Sodium thiomethoxide (1.1-1.2 equivalents) is added portion-wise to the solution. An exothermic reaction may be observed.

-

The reaction mixture is heated to a moderate temperature (e.g., 60-80°C) and stirred for several hours until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

| Parameter | Value |

| Starting Material | 4-Chloro-2-nitrotoluene |

| Reagent | Sodium Thiomethoxide |

| Solvent | DMF or DMSO |

| Reaction Type | Nucleophilic Aromatic Substitution |

Step 3: Synthesis of this compound

The final step is the selective reduction of the nitro group to an amine. It is crucial to choose a reducing agent that does not affect the methylsulfanyl group[5][6]. Reduction with iron powder in the presence of an acid is a common and effective method[5].

Experimental Protocol:

-

A mixture of 2-methyl-4-(methylsulfanyl)nitrobenzene (1 equivalent), iron powder (3-4 equivalents), and a solvent mixture of ethanol and water is prepared in a round-bottom flask.

-

A catalytic amount of concentrated hydrochloric acid or acetic acid is added to the stirred suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron residues. The filter cake is washed with hot ethanol.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is basified with a sodium hydroxide or sodium carbonate solution to a pH of 8-9, leading to the precipitation of the crude product.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give this compound. Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Methyl-4-(methylsulfanyl)nitrobenzene | |

| Reducing Agent | Iron powder / Hydrochloric acid | [5] |

| Alternative Reagents | SnCl₂/HCl, Catalytic Hydrogenation | [5][6] |

| Reaction Type | Nitro Group Reduction |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Use of a proper cooling bath is essential.

-

Acids: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Sodium Thiomethoxide: This reagent is malodorous and should be handled in a well-ventilated fume hood.

-

Solvents: Organic solvents used in the synthesis are flammable. Avoid open flames and ensure adequate ventilation.

-

Reduction: The reduction with iron and acid can generate hydrogen gas, which is flammable. The reaction should be performed in a well-ventilated area.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

- 1. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(methylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(methylsulfanyl)aniline is an aromatic amine containing both a methyl and a methylsulfanyl functional group on the aniline core. This substitution pattern imparts specific electronic and steric properties that influence its chemical reactivity, biological activity, and physicochemical characteristics. Understanding these properties is crucial for its potential applications in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details general experimental protocols for their determination, and visualizes key chemical concepts.

It is important to note that experimental data for this compound is limited in the public domain. Therefore, this guide combines available information on closely related analogs and predicted data from computational models to provide a thorough profile. A notable point of clarification is the distinction from its oxidized counterpart, 2-Methyl-4-(methylsulfonyl)aniline (CAS Number: 252562-00-8), which possesses a sulfonyl (-SO₂CH₃) group instead of a methylsulfanyl (-SCH₃) group and has different physicochemical properties.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. Due to the scarcity of direct experimental data, many values are predicted based on computational models.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | - |

| Molecular Weight | 153.25 g/mol | - |

| Appearance | Not available (likely a liquid or low-melting solid at room temperature) | Inferred from related anilines |

| Boiling Point | Predicted: ~250-270 °C | Prediction based on analogs |

| Melting Point | Not available | - |

| Density | Predicted: ~1.1 g/cm³ | Prediction based on analogs |

Solvatochromic and Electronic Properties

| Property | Value | Source |

| pKa (of the conjugate acid) | Predicted: 4.0 - 5.0 | Prediction based on aniline pKa and substituent effects |

| LogP (Octanol-Water Partition Coefficient) | Predicted: 2.0 - 2.5 | Prediction based on computational models |

| Water Solubility | Predicted: Low | Inferred from LogP and structure |

Spectroscopic Data

| Spectrum Type | Key Features (Predicted/Inferred) |

| ¹H NMR | Aromatic protons (3H, complex pattern), NH₂ protons (2H, broad singlet), Methylsulfanyl protons (3H, singlet ~2.4 ppm), Methyl protons (3H, singlet ~2.2 ppm) |

| ¹³C NMR | Aromatic carbons (6 signals), Methylsulfanyl carbon (~15-20 ppm), Methyl carbon (~15-20 ppm) |

| FT-IR (cm⁻¹) | N-H stretching (2 bands, ~3300-3500), C-H aromatic stretching (~3000-3100), C-H aliphatic stretching (~2850-2950), C=C aromatic stretching (~1600, ~1500), C-N stretching (~1250-1350), C-S stretching (~600-800) |

| Mass Spectrometry (m/z) | Molecular ion [M]⁺ at ~153.06 |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of aniline derivatives are provided below. These are general methods that can be adapted for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the anilinium ion can be determined by potentiometric titration.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the aniline derivative and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the analyte in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the analyte's aqueous solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.

-

Phase Separation and Analysis: After allowing the phases to separate completely, carefully collect both the aqueous and the octanol layers.

-

Concentration Measurement: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Analyte]octanol / [Analyte]water).

Determination of Solubility

The aqueous solubility of a compound can be determined using the equilibrium shake-flask method.

-

Sample Preparation: Add an excess amount of the solid analyte to a known volume of water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Concentration Analysis: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved analyte using a validated analytical method (e.g., HPLC, UV-Vis).

-

Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

General Synthesis Workflow for a Substituted Aniline

The following diagram illustrates a common synthetic route to substituted anilines, which could be adapted for the synthesis of this compound. This typically involves the reduction of a corresponding nitroaromatic precursor.

Interrelationship of Key Physicochemical Properties

This diagram illustrates how fundamental physicochemical properties like pKa, LogP, and solubility are interconnected and influence the behavior of a molecule in different environments.

Conclusion

The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the biological activities of aniline derivatives closely related to 2-Methyl-4-(methylsulfanyl)aniline. While specific research on this compound derivatives is limited, this whitepaper explores the burgeoning field of structurally similar compounds, particularly 4-(methylsulfonyl)aniline and other substituted anilines, which are showing significant promise across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways.

The aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. The introduction of various substituents onto the aniline ring allows for the fine-tuning of their pharmacological properties, leading to the discovery of potent and selective therapeutic agents. This guide focuses on derivatives that have demonstrated significant potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

Quantitative Analysis of Biological Activity

A critical aspect of drug discovery is the quantitative assessment of a compound's potency and efficacy. The following tables summarize the biological activities of various aniline derivatives from recent studies, providing a comparative overview for researchers.

Table 1: Anticancer and Enzyme Inhibitory Activity of Aniline Derivatives

| Compound ID | Target | Assay | IC50 (µM) | Cell Line/Enzyme | Reference |

| 17c | Mer/c-Met | Kinase Assay | 6.4 ± 1.8 nM (Mer), 26.1 ± 7.7 nM (c-Met) | - | [1] |

| 17c | Proliferation | Antiproliferative Assay | - | HepG2, MDA-MB-231, HCT116 | [1] |

| 18c | Mer/c-Met | Kinase Assay | 18.5 ± 2.3 nM (Mer), 33.6 ± 4.3 nM (c-Met) | - | [1] |

| Hydrazone Derivatives (7a-k) | COX-2 | In vitro COX inhibition | 0.10–0.31 | Human recombinant COX-2 | [2] |

| Hydrazone Derivatives (7a-k) | COX-1 | In vitro COX inhibition | 9.14–13.2 | Ovine COX-1 | [2] |

Table 2: Antimicrobial Activity of Aniline Derivatives

| Compound ID | Organism | MIC (µM) | Reference |

| Compound 7g | MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii | Not specified, but identified as most potent | [2] |

| Salicylanilide Derivative (3e) | M. tuberculosis, M. smegmatis | 35.8 | [3] |

| Salicylanilide Derivative (3f) | M. tuberculosis, M. smegmatis | 18.7 | [3] |

| Diamide Derivatives | Staphylococcus aureus | 0.070 - 8.95 | [3] |

| Diamide Derivatives | Enterococcus faecalis | 4.66 - 35.8 | [3] |

Experimental Protocols: A Guide for Replication and Innovation

To facilitate further research and development, this guide provides detailed methodologies for key experiments cited in the literature.

Synthesis of 2-(4-methylsulfonylphenyl) Indole Derivatives

The synthesis of these compounds generally involves a multi-step process. For instance, the synthesis of indole derivatives can be achieved through a Fischer indole synthesis using p-methylsulfonyl acetophenone and substituted phenylhydrazine HCl.[2] This is followed by Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be further modified to generate hydrazone, benzimidazole, or oxime derivatives.[2]

-

Fischer Indole Synthesis: Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

-

Vilsmeier-Haack Reaction: Formylation of electron-rich aromatic rings using a phosphorus oxychloride and a disubstituted formamide (e.g., DMF).

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 can be evaluated using an in vitro assay.[2] The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity, are determined to assess the potency and selectivity of the compounds.[2]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This assay helps in quantifying the antimicrobial potency of the synthesized derivatives.

Antiproliferative Assays

The anticancer activity of the compounds is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The IC50 values are determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells as an indicator of cell viability.

Visualizing Biological Complexity: Pathways and Workflows

To enhance the understanding of the complex biological processes involved, this guide utilizes Graphviz (DOT language) to create clear and informative diagrams.

General Workflow for Synthesis and Biological Evaluation

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]

A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulfanyl)aniline Analogs

For Researchers, Scientists, and Drug Development Professionals

While the specific discovery and historical timeline of 2-methyl-4-(methylsulfanyl)aniline are not extensively documented in readily available literature, this technical guide provides an in-depth exploration of the synthesis, properties, and applications of closely related and industrially significant substituted anilines. This document will serve as a comprehensive resource for understanding the core chemistry and utility of this important class of compounds. Aniline and its derivatives are fundamental building blocks in a vast array of chemical industries, from pharmaceuticals and agrochemicals to dyes and polymers.[1][2][3]

General Synthetic Strategies for Substituted Anilines

The synthesis of substituted anilines typically involves the introduction or modification of functional groups on the aniline core. Two of the most common and versatile strategies are the reduction of a corresponding nitroarene and the direct functionalization of an aniline derivative.

Figure 1: General synthetic pathways to substituted anilines.

Experimental Protocols for Key Analogs

To provide practical insights, this section details the experimental procedures for the synthesis of key precursors and analogs of this compound.

2-Methyl-4-nitroaniline, also known as Red Base RL, is a crucial intermediate in the dye industry.[4] Its synthesis is a classic example of electrophilic aromatic substitution on a protected aniline. The traditional synthesis involves three main steps: acylation of the amino group of o-toluidine, nitration of the aromatic ring, and subsequent hydrolysis of the protecting group.[5]

Experimental Protocol:

-

Step 1: Acylation of o-Toluidine.

-

In a suitable reaction vessel, dissolve o-toluidine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while maintaining the temperature below a specified limit (e.g., 80°C).[6]

-

After the addition is complete, allow the reaction to proceed for a set time to ensure complete formation of N-acetyl-o-toluidine.

-

The product can be precipitated by cooling the reaction mixture and collected by filtration.

-

-

Step 2: Nitration of N-acetyl-o-toluidine.

-

Dissolve the N-acetyl-o-toluidine from the previous step in concentrated sulfuric acid, ensuring the mixture is well-cooled in an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it separately.

-

Add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, maintaining a low temperature (e.g., below 10°C) to control the reaction and minimize side-product formation.[6]

-

After the addition, allow the reaction to stir at room temperature for a period to ensure completion.

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product, N-acetyl-2-methyl-4-nitroaniline.

-

Filter the product and wash thoroughly with cold water.

-

-

Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline.

-

Suspend the nitrated product in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., potassium hydroxide).[4][6]

-

Heat the mixture under reflux for a sufficient time to achieve complete hydrolysis of the acetyl group.

-

The desired 2-methyl-4-nitroaniline will precipitate upon cooling or neutralization of the reaction mixture.

-

Collect the product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

-

Figure 2: Workflow for the synthesis of 2-methyl-4-nitroaniline.

This protocol, derived from patent literature, demonstrates the introduction of a methylthio group onto a substituted aniline core.[7]

Experimental Protocol:

-

Prepare a slurry of 2,5-dichloro-4-(thiocyanato)aniline (0.1 mole) and methyl iodide (0.1 mole) in methanol (100 ml).[7]

-

Slowly add a solution of sodium hydroxide (0.2 mole) in water (40 ml) to the slurry.[7]

-

Allow the reaction mixture to stir at room temperature for fifteen hours.[7]

-

Remove the methanol by evaporation.

-

Take up the residue in water.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from methylcyclohexane to yield pure 2,5-dichloro-4-(methylthio)aniline.[7]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties of important analogs.

Table 1: Physicochemical Properties of 2-Methyl-4-nitroaniline

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | [8] |

| Molecular Weight | 152.15 g/mol | [8] |

| Appearance | Yellow needles or mustard yellow powder | [5][8] |

| Melting Point | 130-132 °C | [5][9] |

| Boiling Point | 341.0 ± 22.0 °C at 760 mmHg | [10] |

| Water Solubility | < 0.1 g/100 mL at 22 °C | [9][10] |

| Density | 1.1586 g/cm³ | [8][10] |

Table 2: Physicochemical Properties of 2-Chloro-4-(methylsulfonyl)aniline

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ClNO₂S | [11][12][13] |

| Molecular Weight | 205.66 g/mol | [11][13] |

| Appearance | White solid | [11] |

| Melting Point | 191-198 °C | [11] |

| Boiling Point | 400.1 °C at 760 mmHg | [11] |

| LogP | 2.98770 | [11] |

Spectroscopic data, including mass spectrometry, are available for compounds like 2-chloro-4-(methylsulfonyl)aniline, providing valuable information for structural elucidation and purity assessment.[12]

Applications of Substituted Anilines

Substituted anilines are versatile intermediates with a wide range of applications across various industries.

-

Dye Industry: As mentioned, 2-methyl-4-nitroaniline is a key component in the production of azo dyes.[4]

-

Pharmaceuticals: The aniline scaffold is present in numerous active pharmaceutical ingredients. Substituted anilines serve as starting materials for the synthesis of a wide variety of drugs.[1][2]

-

Agrochemicals: Many herbicides and fungicides are derived from substituted anilines.[3]

-

Polymers: Aniline derivatives are used in the production of polyurethanes and as antioxidants and vulcanization accelerators in the rubber industry.[1][3]

-

Materials Science: Certain nitroaniline derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), are investigated for their non-linear optical (NLO) properties and potential use in advanced materials.[5]

Figure 3: Major industrial applications of substituted anilines.

Conclusion

While the historical discovery of this compound remains elusive, the principles governing its synthesis and potential applications can be thoroughly understood through the study of its structural analogs. This guide has provided a detailed overview of the synthetic methodologies, physicochemical properties, and diverse applications of this important class of chemical compounds. The versatility of the aniline core, combined with the ability to introduce a wide range of functional groups, ensures that substituted anilines will continue to be of great importance in academic research and industrial manufacturing.

References

- 1. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Methyl-4-nitroaniline | 99-52-5 | Benchchem [benchchem.com]

- 6. 5.1.5. Synthesis of 2-Nitro-4-methylaniline | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 7. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 8. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Benzenamine, 2-chloro-4-(methylsulfonyl)- [webbook.nist.gov]

- 13. scbt.com [scbt.com]

Spectroscopic Profile of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Methyl-4-(methylsulfanyl)aniline, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.12-7.08 | multiplet | - | 2H | Aromatic CH |

| 6.66 | doublet | 8.0 | 1H | Aromatic CH |

| 3.52 | broad singlet | - | 2H | -NH₂ |

| 2.44 | singlet | - | 3H | -SCH₃ |

| 2.18 | singlet | - | 3H | Ar-CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | Aromatic C-NH₂ |

| 132.1 | Aromatic C-S |

| 128.7 | Aromatic CH |

| 125.9 | Aromatic CH |

| 123.3 | Aromatic C-CH₃ |

| 115.7 | Aromatic CH |

| 18.8 | -SCH₃ |

| 17.3 | Ar-CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the elemental composition of the molecule.

| Technique | Ion | Calculated m/z | Found m/z |

| HRMS-ESI | [M+H]⁺ | 154.0685 | 154.0680 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 3000-2850 | C-H stretch (aliphatic) | Methyl Groups (-CH₃) |

| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch (in-ring) | Aromatic Ring |

| 1335-1250 | C-N stretch (aromatic) | Aryl Amine |

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 400 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard.

Mass Spectrometry

High-resolution mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL. A small amount of a volatile acid, like formic acid, may be added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

-

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument is calibrated using a known reference standard to ensure high mass accuracy. Data is acquired in the positive ion mode to detect the protonated molecule.

-

Data Analysis: The acquired spectrum is processed to identify the monoisotopic mass of the [M+H]⁺ ion. The high-resolution data allows for the determination of the elemental composition by comparing the measured mass to the calculated mass for the expected formula.

Infrared (IR) Spectroscopy

FT-IR spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory, which is suitable for both liquid and solid samples.

-

Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal. For a liquid sample, a single drop is sufficient. For a solid sample, firm contact with the crystal is ensured using a pressure clamp.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands are then identified and correlated with specific molecular vibrations.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural elucidation of an organic molecule like this compound.

Potential Research Areas for 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide for Drug Discovery Professionals

Abstract

2-Methyl-4-(methylsulfanyl)aniline is a substituted aniline with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, its structural motifs are present in molecules with demonstrated biological activities, suggesting several promising avenues for investigation. This technical guide provides a comprehensive overview of potential research areas for this compound, including proposed synthetic routes, potential pharmacological activities, and toxicological considerations. The information presented is primarily derived from studies on structurally related compounds and aims to serve as a foundational resource for researchers and scientists in the field of drug development.

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of various substituents to the aniline ring allows for the fine-tuning of physicochemical properties and pharmacological activities.[3] The presence of a methyl group at the 2-position and a methylsulfanyl group at the 4-position of the aniline ring in this compound suggests the potential for unique biological interactions. The methylsulfanyl (-SCH3) group, in particular, can influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific binding interactions with biological targets. This guide explores the untapped potential of this compound as a building block for novel therapeutics.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 75794-20-6 | [4] |

| Molecular Formula | C₈H₁₁NS | [4] |

| Molecular Weight | 153.25 g/mol | Inferred |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| pKa | Not specified |

Note: Most physical properties are not yet experimentally determined and should be evaluated as part of initial characterization studies.

Potential Synthesis Routes

A plausible synthetic route for this compound can be proposed based on established organic chemistry reactions. A common approach would involve the reduction of a corresponding nitroaromatic precursor.

Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Reduction of 2-Methyl-4-nitro-1-(methylsulfanyl)benzene

This is a generalized protocol based on standard reduction procedures and should be optimized.

-

Dissolution: Dissolve 2-Methyl-4-nitro-1-(methylsulfanyl)benzene (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, for example, iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid. Alternatively, tin(II) chloride dihydrate (3-4 equivalents) in ethanol can be used. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is another viable option.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture and filter it to remove any solid residues. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Research Areas in Drug Discovery

The structural features of this compound suggest several promising areas for pharmacological investigation.

Antimicrobial Agents

Structurally related anilines and compounds bearing a methylsulfanyl group have demonstrated antimicrobial properties. For instance, derivatives of 2-(4-methylsulfonylphenyl)indole have shown activity against various bacterial strains.[5] Salicylanilide-based peptidomimetics containing a 4-(methylsulfanyl) moiety have also exhibited potent activity against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[6]

Proposed Research Workflow:

Caption: Workflow for the discovery of antimicrobial agents.

Anti-inflammatory and COX-2 Inhibitors

The 4-(methylsulfonyl)aniline scaffold is a key component of several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[7] While the methylsulfanyl group in this compound is in a reduced oxidation state compared to the methylsulfonyl group, it could be a target for metabolic oxidation to the active sulfone. Alternatively, the methylsulfanyl moiety itself may contribute to binding at the active site of inflammatory targets.

Signaling Pathway Hypothesis:

Caption: Potential inhibition of the COX-2 pathway by derivatives.

Kinase Inhibitors

Substituted anilines are prevalent in the structures of many kinase inhibitors used in oncology. The aniline core often serves as a key hydrogen bond donor-acceptor motif for binding to the hinge region of the kinase domain. The 2-methyl and 4-methylsulfanyl substituents can be explored for their ability to occupy hydrophobic pockets within the ATP-binding site of various kinases.

Toxicological Considerations

Aniline and some of its derivatives are known to have toxic properties, including the potential for metabolic activation to reactive species.[1] The toxic effects of substituted anilines are highly dependent on the nature and position of the substituents.[8]

Key Toxicological Aspects to Investigate:

-

Metabolic Stability: Assess the metabolic fate of this compound in liver microsomes to identify potential metabolites. Oxidation of the sulfur atom and the aromatic ring are likely metabolic pathways.

-

Cytotoxicity: Determine the in vitro cytotoxicity against various cell lines to establish a therapeutic window.

-

Genotoxicity: Evaluate the mutagenic potential using assays such as the Ames test.

-

Mitochondrial Toxicity: Studies on other substituted anilines have suggested that they can interfere with mitochondrial function.[8] The potential for this compound to act as a mitochondrial uncoupler or inhibitor of the respiratory chain should be investigated.

Conclusion

This compound represents an under-explored chemical scaffold with significant potential for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, promising research avenues include the development of new antimicrobial, anti-inflammatory, and anti-cancer drugs. A thorough investigation of its synthesis, pharmacological activity, and toxicological profile is warranted to fully elucidate its potential in drug discovery. This guide provides a foundational framework to stimulate and direct future research efforts toward this intriguing molecule.

References

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-methyl-4-(methylthio)aniline [aobchem.com]

- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-Methyl-4-(methylsulfanyl)aniline, detailing their synthesis, physicochemical properties, and biological activities. The information is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering insights into the structure-activity relationships of this class of compounds and providing foundational knowledge for the design of novel therapeutic agents.

Core Structure and Rationale for Analog Development

This compound serves as a versatile scaffold in medicinal chemistry. Its structural features, including the substituted aniline ring and the methylsulfanyl group, offer multiple points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The aniline moiety is a common feature in many biologically active compounds, while the methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, significantly altering the electronic and steric properties of the molecule. These modifications have been explored to develop analogs with a range of biological activities, including antimicrobial and anti-inflammatory effects.

Physicochemical Properties of this compound and Its Analogs

The physicochemical properties of this compound and its derivatives are crucial for their biological activity and drug-like characteristics. A summary of these properties for selected analogs is presented in the tables below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Refractive Index | Density (g/mL) |

| 2-(Methylthio)aniline | 2987-53-3 | C7H9NS | 139.22 | - | 234 | 1.624 (20 °C) | 1.111 (25 °C) |

| 4-(Methylthio)aniline[1] | 104-96-1[1] | C7H9NS | 139.22[2] | - | - | - | - |

| N-Methyl-4-methylsulfanylaniline[3] | - | C8H11NS[3] | 153.248[3] | - | - | - | - |

| 2-Methyl-4-(methylsulfonyl)aniline | 252562-00-8 | C8H11NO2S | 185.24 | - | - | - | - |

| 2-Chloro-4-(methylsulfonyl)aniline[4] | 13244-35-4[4] | C7H8ClNO2S[4] | 205.66[4] | 191-198[4] | 400.1±45.0 (Predicted)[4] | 1.6000 (Estimate)[4] | 1.2326 (Rough Estimate)[4] |

| 2-Fluoro-4-(methylsulphonyl)aniline[5] | 832755-13-2[5] | C7H8FNO2S[5] | 189.21[5] | - | - | - | - |

| 2-[(methylsulfanyl)methyl]aniline[6] | - | C8H11NS[6] | 153.06122 (Monoisotopic)[6] | - | - | - | - |

| 2-Methyl-4-nitroaniline[7] | 99-52-5[7] | C7H8N2O2[7] | 152.15[7] | 127.3-128[7] | - | - | - |

Synthesis of Structural Analogs

The synthesis of structural analogs of this compound involves a variety of chemical transformations. Key synthetic strategies include electrophilic aromatic substitution to introduce functional groups onto the aniline ring, oxidation of the methylsulfanyl group, and N-functionalization of the amino group.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound analogs.

Caption: General workflow for the synthesis and characterization of analogs.

Experimental Protocols

A mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene (4.5 g, 19.10 mmol) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90 °C. Iron powder (3.20 g, 57.29 mmol) is then added in one portion. The reaction mixture is stirred at 90 °C for 1 hour. After completion of the reaction, it is diluted with water (50 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water (3 x 50 mL) and brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography (SiO2, PE:EtOAc = 4:1 to 2:1) to yield 2-chloro-4-methylsulfonyl-aniline (3.7 g, 94.21% yield) as an off-white solid.[8]

The synthesis of these derivatives begins with the reaction of p-methylsulfonyl acetophenone with substituted phenylhydrazine HCl under Fischer indole synthesis conditions to yield indole derivatives. These intermediates are then converted to indole-3-carbaldehyde derivatives via Vilsmeier-Haack formylation using POCl3 and DMF. The resulting aldehydes are subsequently reacted with 4-substituted phenylhydrazine HCl to produce hydrazone derivatives, or with 4-chloro-o-phenylenediamine to form benzimidazole derivatives.[9]

In a 250 ml reaction vessel, 100 g of glacial acetic acid and 25.5 g of acetic anhydride are combined. 10.7 g of o-toluidine is added dropwise, and the temperature is raised to 140 °C for 4.2 hours. After cooling, 11 g of nitric acid is added, and the reaction proceeds for 5 hours. Purified water is then added, and the pH is adjusted to 7 with a liquid alkali to precipitate the solid product. The filter cake is stirred with water, and 60 g of concentrated sulfuric acid is added dropwise over 3 hours. After cooling, the pH is again adjusted to 7 with a liquid alkali to precipitate the final product, which is then dried.[7]

Biological Activities of Structural Analogs

Structural modifications of this compound have led to the discovery of analogs with significant biological activities, particularly as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Several derivatives have demonstrated promising antimicrobial properties. For instance, certain salicylanilide-based peptidomimetics incorporating a 4-(methylsulfanyl) moiety have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[10] Specifically, diamide derivatives with bulky and lipophilic side chains, such as isobutyl or thiabutyl, exhibited high antistaphylococcal activity with MIC values ranging from 0.070 to 8.95 μM.[10]

Anti-inflammatory Activity

A significant area of investigation for these analogs has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action of COX inhibitors.

Caption: Simplified COX inhibition pathway.

Derivatives of 2-(4-methylsulfonylphenyl)indole have been synthesized and evaluated for their COX inhibitory activity. Many of these compounds displayed potent COX-2 inhibitory activity with IC50 values ranging from 0.1 to 0.31 µM, and high selectivity for COX-2 over COX-1.[9] For example, hydrazone derivatives showed IC50 values for COX-2 inhibition between 0.10 and 0.31 µM, with selectivity indices (SI) ranging from 31.29 to 132.[9] Similarly, benzimidazole and oxime derivatives also exhibited good COX-2 inhibitory activity.[9]

The following table summarizes the COX inhibitory activity of selected 2-(4-methylsulfonylphenyl)indole derivatives.[9]

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| Hydrazone derivatives (7a-k) | 9.14 - 13.2 | 0.10 - 0.31 | 31.29 - 132 |

| Benzimidazole derivatives (8a-c) | - | 0.13 - 0.35 | - |

| Oxime derivatives (9a-c) | - | 0.13 - 0.35 | - |

| Indomethacin (Reference) | 0.039 | - | - |

| Celecoxib (Reference) | - | - | - |

Conclusion

The structural framework of this compound provides a fertile ground for the development of novel therapeutic agents. The analogs synthesized to date have demonstrated a diverse range of biological activities, with particularly promising results in the areas of antimicrobial and anti-inflammatory research. The data presented in this guide highlights the potential for further exploration of this chemical space. Future work could focus on optimizing the pharmacokinetic properties of these compounds and further elucidating their mechanisms of action to advance the development of new and effective drugs.

References

- 1. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-CHLORO-4-(METHYLSULFONYL)ANILINE CAS#: 13244-35-4 [m.chemicalbook.com]

- 5. 2-Fluoro-4-(methylsulphonyl)aniline | C7H8FNO2S | CID 2783385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-[(methylsulfanyl)methyl]aniline (C8H11NS) [pubchemlite.lcsb.uni.lu]

- 7. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-CHLORO-4-(METHYLSULFONYL)ANILINE | 13244-35-4 [chemicalbook.com]

- 9. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Theoretical and Computational Analysis of 2-Methyl-4-(methylsulfanyl)aniline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Methyl-4-(methylsulfanyl)aniline. While dedicated theoretical studies on this specific molecule are not extensively available in current literature, this paper outlines a robust framework for its computational analysis based on established methods for analogous aniline derivatives. The following sections detail proposed computational protocols, the nature of expected data, and visual representations of the analytical workflow, offering a complete guide for researchers initiating theoretical investigations into this compound and its potential applications.

Introduction

This compound is an aromatic amine with potential applications in medicinal chemistry and materials science. Theoretical studies, employing quantum chemical calculations, are invaluable for elucidating its molecular structure, electronic properties, and reactivity. Such insights are crucial for understanding its mechanism of action, predicting its behavior in different environments, and guiding the design of new derivatives with enhanced properties. This whitepaper serves as a methodological guide for conducting in-depth theoretical investigations of this molecule.

Proposed Computational Methodology

A standard and effective approach for the theoretical study of organic molecules like this compound involves Density Functional Theory (DFT). The protocol outlined below is based on methodologies successfully applied to similar compounds.

Geometric Optimization and Vibrational Frequency Analysis

The initial step is to determine the most stable three-dimensional conformation of the molecule.

-

Protocol:

-

The initial molecular structure of this compound is drawn using a molecular editor and pre-optimized using a lower level of theory (e.g., a molecular mechanics force field).

-

The geometry is then fully optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

-

Electronic Properties and Frontier Molecular Orbital Analysis

Understanding the electronic structure is key to predicting reactivity and intermolecular interactions.

-

Protocol:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

-

The distribution of these frontier orbitals is visualized to identify the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO).

-

Other electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness are calculated from the HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

-

Protocol:

-

The MEP is calculated on the electron density surface of the optimized molecule.

-

The potential is color-coded, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicating regions of low electron density (electropositive, susceptible to nucleophilic attack).

-

Tabulated Data from Analogous Systems

While specific data for this compound is not available, the following tables present the kind of quantitative data that would be generated from the proposed computational studies, using related molecules as examples.

Table 1: Selected Optimized Geometrical Parameters for a Related Aniline Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C-N Bond Length | 1.410 |

| C-S Bond Length | 1.746 |

| C=N Bond Angle | 120.5 |

| C-S-C Bond Angle | 105.2 |

Note: Data is illustrative and based on a representative structure from the literature.

Table 2: Calculated Electronic Properties for a Substituted Aniline

| Property | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

| Ionization Potential | 5.89 |

| Electron Affinity | 1.23 |

Note: Data is illustrative and based on a representative structure from the literature.

Visualization of Computational Workflow and Molecular Structure

Visual diagrams are essential for conceptualizing the workflow of a theoretical study and the relationships between different molecular components.

Caption: A flowchart illustrating the typical computational workflow for theoretical analysis.

Caption: Key functional groups of this compound.

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the computational study of this compound. By employing the detailed DFT-based protocols for geometric optimization, vibrational analysis, and electronic structure calculations, researchers can generate valuable data to understand the fundamental properties of this molecule. The provided workflows and illustrative data tables serve as a practical guide for initiating such studies, which are anticipated to be instrumental in exploring the potential of this compound in drug development and materials science.

Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide

Executive Summary

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticipated solubility and stability characteristics of 2-Methyl-4-(methylsulfanyl)aniline. By examining data from its structural analogs, this document provides a predictive assessment of its behavior in various solvent systems and under different environmental conditions. It includes detailed experimental protocols for determining these properties and visual workflows to guide laboratory investigations. The aim is to equip scientists with the necessary information to effectively handle, formulate, and analyze this compound in a research and development setting.

Physicochemical Properties of Structural Analogs

The physicochemical properties of a compound are fundamental to understanding its solubility and stability. The following table summarizes the known properties of key structural analogs of this compound. These analogs provide the basis for predicting the behavior of the target compound.

| Property | 4-(Methylsulfanyl)aniline[1] | 2-(Methylsulfanyl)aniline[2] | 4-(Methylsulfonyl)aniline[3][4][5][6] |

| CAS Number | 104-96-1 | 2987-53-3 | 5470-49-5 |

| Molecular Formula | C₇H₉NS | C₇H₉NS | C₇H₉NO₂S |

| Molecular Weight | 139.22 g/mol | 139.22 g/mol | 171.22 g/mol |

| Appearance | Liquid | - | White to Almost white powder to crystal |

| Melting Point | - | - | 135.0 to 139.0 °C |

| Boiling Point | 272-273 °C | 234 °C | - |

| Density | 1.119 g/mL at 25 °C | 1.111 g/mL | - |

| LogP (Octanol-Water Partition Coefficient) | 1.8 | - | - |

Note: The properties of this compound are expected to be influenced by the presence of both the methyl and methylsulfanyl groups. The methyl group will slightly increase lipophilicity, while the overall properties will be largely dictated by the aniline and methylsulfanyl moieties.

Predicted Solubility Profile

Based on the properties of its analogs, this compound is anticipated to be a weakly basic compound with limited solubility in water and higher solubility in organic solvents. The aniline group provides a site for protonation in acidic solutions, which would enhance aqueous solubility at low pH. The methylsulfanyl group is relatively non-polar.

Expected Solubility:

-

Aqueous Solutions: Low solubility in neutral water, with increased solubility in acidic conditions (e.g., dilute HCl) due to the formation of the anilinium salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected.

-

Alcohols (e.g., Methanol, Ethanol): Good solubility is anticipated.

-

Non-polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is expected.

Stability Considerations and Potential Degradation Pathways

Aniline derivatives can be susceptible to oxidation and light-induced degradation. The methylsulfanyl group is also prone to oxidation.

Key Stability Factors:

-

Oxidation: The primary degradation pathway is likely the oxidation of the methylsulfanyl group to the corresponding sulfoxide and then to the sulfone (4-(methylsulfonyl)aniline is a known stable compound).[7] The aniline moiety can also be susceptible to oxidation, potentially leading to colored degradation products.

-

Light Sensitivity: Aromatic amines are often light-sensitive.[3] It is advisable to store this compound and its solutions protected from light.

-

pH: While solubility is enhanced at low pH, the stability might be compromised under strongly acidic or basic conditions over extended periods.

-

Incompatibilities: Avoid strong oxidizing agents.[3]

Potential Degradation Pathway of this compound

Caption: Predicted oxidative degradation pathway.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like this compound. These should be adapted based on the specific laboratory equipment and analytical techniques available.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH buffers, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility in the original solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Solubility and Stability Assessment Workflow

Caption: General workflow for solubility and stability.

Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

-

This compound

-

Solutions of the compound in relevant solvents

-

Temperature-controlled ovens

-

Photostability chamber

-

Acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

HPLC with a photodiode array (PDA) detector for peak purity analysis

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

-

Application of Stress Conditions:

-

Thermal Stress: Store vials at elevated temperatures (e.g., 40 °C, 60 °C) and a control at the intended storage temperature (e.g., 4 °C).

-

Photostability: Expose a solution to light in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil.

-

Acid/Base Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to the sample solutions.

-

Oxidative Stress: Add a solution of H₂O₂ to the sample solution.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot from each vial.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC-PDA method.

-

-

Data Evaluation:

-

Determine the percentage of the parent compound remaining at each time point.

-

Identify and, if possible, quantify any major degradation products.

-

Use the PDA detector to assess peak purity and to help in the identification of degradants.

-

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of its likely solubility and stability profile can be extrapolated from its structural analogs. It is predicted to have good solubility in organic solvents and limited, pH-dependent solubility in aqueous media. The primary stability concerns are oxidation of the methylsulfanyl group and potential photosensitivity. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to empirically determine the physicochemical properties of this compound, ensuring its effective use in drug discovery and development.

References

- 1. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Methylsulfonylaniline | 5470-49-5 [chemicalbook.com]

- 5. 4-Methylsulfonylaniline CAS#: 5470-49-5 [amp.chemicalbook.com]

- 6. 4-(Methylsulfonyl)aniline 5470-49-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Buy 4-(Methylsulfanyl)-N-(pentan-3-YL)aniline (EVT-15404646) [evitachem.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of a variety of novel compounds derived from the versatile starting material, 2-Methyl-4-(methylsulfanyl)aniline. The protocols outlined below cover key chemical transformations including acylation, sulfonamide formation, diazotization-based substitutions, and oxidation of the sulfur moiety. These pathways offer access to a diverse range of molecular scaffolds with potential applications in medicinal chemistry, agrochemicals, and materials science.

Overview of Synthetic Pathways

This compound is a richly functionalized aromatic compound, offering several sites for chemical modification. The primary reactive centers are the amino group (-NH₂), the methylsulfanyl group (-SCH₃), and the aromatic ring itself. The synthetic strategies detailed herein focus on leveraging the reactivity of these groups to generate a library of novel derivatives. The following diagram illustrates the key transformations accessible from the starting material.

Caption: Synthetic pathways from this compound.

Experimental Protocols and Data

Synthesis of N-(2-Methyl-4-(methylsulfanyl)phenyl)acetamides (Amide Formation)

Acylation of the primary amine provides a straightforward route to novel amide derivatives, which are common motifs in pharmacologically active compounds.[1][2]

Protocol 2.1.1: Synthesis of N-(2-methyl-4-(methylsulfanyl)phenyl)acetamide

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (5.0 g, 32.6 mmol) in dichloromethane (DCM, 40 mL).

-

Base Addition: Add triethylamine (5.5 mL, 39.1 mmol, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add acetyl chloride (2.8 mL, 39.1 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol/water to yield the pure product.

Quantitative Data for Amide Derivatives

| Compound ID | R-Group | Yield (%) | Melting Point (°C) | Appearance |

| 1a | -CH₃ | 88 | 135-137 | White crystalline solid |

| 1b | -C₆H₅ | 85 | 158-160 | Off-white powder |

| 1c | -CH₂Cl | 82 | 141-143 | Pale yellow solid |

Synthesis of N-Aryl Sulfonamides

Sulfonamides are a critical class of compounds in drug discovery.[3][4] They can be synthesized by reacting the starting aniline with a sulfonyl chloride in the presence of a base.

Protocol 2.2.1: Synthesis of N-(2-methyl-4-(methylsulfanyl)phenyl)benzenesulfonamide

-

Reaction Setup: Dissolve this compound (3.0 g, 19.6 mmol) in pyridine (20 mL) in a 100 mL round-bottom flask and cool to 0 °C.

-

Sulfonylation: Add benzenesulfonyl chloride (3.0 mL, 23.5 mmol, 1.2 eq.) dropwise to the solution.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold 2 M HCl. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to afford the pure sulfonamide.

Quantitative Data for Sulfonamide Derivatives

| Compound ID | R-Group | Yield (%) | Melting Point (°C) | Appearance |

| 2a | -C₆H₅ | 89 | 128-130 | White solid |

| 2b | -C₆H₄-CH₃ | 91 | 145-147 | Crystalline solid |

| 2c | -CH₃ | 85 | 110-112 | White powder |

Diazotization and Sandmeyer Reactions

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto the aromatic ring by replacing the amino group via a diazonium salt intermediate.[5][6]

Caption: Workflow for the Sandmeyer reaction.

Protocol 2.3.1: General Diazotization Procedure

-

Amine Solution: In a 250 mL beaker, suspend this compound (10.0 g, 65.2 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL).

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂) (4.7 g, 68.5 mmol, 1.05 eq.) in 15 mL of water and cool it to 0 °C.

-

Diazotization: Add the cold NaNO₂ solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The solid will dissolve as the diazonium salt is formed.

-

Completion: Stir for an additional 15 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the subsequent Sandmeyer reaction.

Protocol 2.3.2: Synthesis of 4-Chloro-2-methyl-1-(methylsulfanyl)benzene (Sandmeyer Chlorination)

-

Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl) by dissolving 9.0 g (91 mmol) in 30 mL of concentrated HCl.

-

Reaction: Slowly add the cold diazonium salt solution from Protocol 2.3.1 to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Completion: Stir the mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Isolation: Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by vacuum distillation.

Quantitative Data for Sandmeyer Products

| Compound ID | Substituent (X) | Yield (%) | Boiling Point (°C) | Appearance |

| 3a | -Cl | 75 | 115-117 (15 mmHg) | Colorless oil |

| 3b | -Br | 72 | 128-130 (15 mmHg) | Pale yellow oil |

| 3c | -CN | 65 | 160-162 (15 mmHg) | Low-melting solid |

Oxidation of the Methylsulfanyl Group

The sulfur atom can be selectively oxidized to form sulfoxides and sulfones, which are valuable functional groups in medicinal chemistry.[7][8]

Protocol 2.4.1: Synthesis of 2-Methyl-4-(methylsulfinyl)aniline (Sulfoxide)

-

Reaction Setup: Dissolve this compound (4.0 g, 26.1 mmol) in glacial acetic acid (30 mL) in a 100 mL flask.

-

Oxidation: Cool the solution to 0 °C and add 30% hydrogen peroxide (H₂O₂) (2.8 mL, 27.4 mmol, 1.05 eq.) dropwise.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.[9]

-

Work-up: Pour the reaction mixture into 150 mL of cold water and neutralize carefully with saturated NaHCO₃ solution until effervescence ceases.

-

Isolation: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude sulfoxide. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).

Protocol 2.4.2: Synthesis of 2-Methyl-4-(methylsulfonyl)aniline (Sulfone)

-

Reaction Setup: Dissolve this compound (4.0 g, 26.1 mmol) in glacial acetic acid (40 mL).

-

Oxidation: Add 30% H₂O₂ (6.0 mL, 58.7 mmol, 2.25 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to 80 °C and stir for 3 hours.

-

Work-up and Isolation: Follow the same procedure as for the sulfoxide (Protocol 2.4.1). The product will likely precipitate upon neutralization and can be collected by filtration.

-

Purification: Recrystallize the solid from ethanol.

Quantitative Data for Oxidized Products

| Compound ID | Product | Yield (%) | Melting Point (°C) | Appearance |

| 4a | Sulfoxide | 85 | 98-100 | White solid |

| 4b | Sulfone | 92 | 151-153 | White crystalline solid |

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are representative and may vary depending on experimental conditions.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Biocatalytic Oxidation of Sulfides to Sulfones : Oriental Journal of Chemistry [orientjchem.org]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]